molecular formula C23H24N2O B14805437 4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide

Cat. No.: B14805437
M. Wt: 344.4 g/mol
InChI Key: MGJLAFRDEPUNOO-LFVJCYFKSA-N
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Description

4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a tert-butyl group, a naphthyl group, and a benzohydrazide moiety

Preparation Methods

The synthesis of 4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzohydrazide or naphthyl moiety can be replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of organic materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the biological context and the specific activity being studied.

Comparison with Similar Compounds

4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 4-tert-butyl-N’-[1-(2-naphthyl)ethylidene]benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

4-tert-butyl-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide

InChI

InChI=1S/C23H24N2O/c1-16(19-10-9-17-7-5-6-8-20(17)15-19)24-25-22(26)18-11-13-21(14-12-18)23(2,3)4/h5-15H,1-4H3,(H,25,26)/b24-16+

InChI Key

MGJLAFRDEPUNOO-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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